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molecular formula C11H15NO B1501949 2-Methoxymethyl-indan-2-ylamine CAS No. 774222-44-5

2-Methoxymethyl-indan-2-ylamine

Cat. No. B1501949
M. Wt: 177.24 g/mol
InChI Key: NDUAWBBPVIUPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745462B2

Procedure details

A mixture of 2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione (0.30 g, 0.976 mmol) and hydrazine hydrate (47 μl, 0.976 mmol) in 95% ethanol (15 ml) is heated to reflux for 45 hours. Further hydrazine hydrate (9.4 μl, 0.976 mmol) is added and the reaction refluxed for an additional 16 hours, followed by addition of a final portion of hydrazine hydrate (9.4 μl, 0.976 mmol) and a further 16 hours reflux. After cooling, the resultant suspension is filtered and the filter cake washed with ethanol. The combined filtrate and washings are evaporated and triturated with ether to afford 2-methoxymethylindan-2-ylamine, MH+178.
Name
2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.4 μL
Type
reactant
Reaction Step Two
Quantity
9.4 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1([N:13]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1.O.NN>C(O)C>[CH3:1][O:2][CH2:3][C:4]1([NH2:13])[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1 |f:1.2|

Inputs

Step One
Name
2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione
Quantity
0.3 g
Type
reactant
Smiles
COCC1(CC2=CC=CC=C2C1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
47 μL
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.4 μL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
9.4 μL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 hours
Duration
45 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for an additional 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
a further 16 hours reflux
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resultant suspension is filtered
WASH
Type
WASH
Details
the filter cake washed with ethanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings are evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Name
Type
product
Smiles
COCC1(CC2=CC=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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